molecular formula C13H16N2O2 B1669787 (R)-aminoglutethimide CAS No. 55511-44-9

(R)-aminoglutethimide

Cat. No. B1669787
CAS RN: 55511-44-9
M. Wt: 232.28 g/mol
InChI Key: ROBVIMPUHSLWNV-CYBMUJFWSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (color, state of matter under standard conditions) and its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the chemical reactions or processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like ChemSpider and ChemmineR can be used for this purpose.


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Medical Field: Treatment of Cushing’s Syndrome

Aminoglutethimide is used as a steroidogenesis inhibitor in the treatment of Cushing’s syndrome . It inhibits enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) and aromatase (CYP19A1), thereby inhibiting the conversion of cholesterol into steroid hormones and blocking the production of androgens, estrogens, and glucocorticoids .

Medical Field: Treatment of Breast Cancer

Aminoglutethimide has been used in the treatment of postmenopausal breast cancer . It blocks the conversion of androgens to estrogens, thereby inhibiting the growth of estrogen-dependent cancer cells .

Medical Field: Treatment of Prostate Cancer

Aminoglutethimide has also been used in the treatment of prostate cancer . It inhibits the production of androgens, thereby slowing the growth of prostate cancer cells .

Medical Field: Adrenalectomy

Aminoglutethimide produces a state of “medical” adrenalectomy by blocking the production of adrenal steroids . It inhibits the conversion of cholesterol into steroid hormones and blocks the production of androgens, estrogens, and glucocorticoids . This can be useful in treating conditions where there is an overproduction of these hormones.

Non-Medical Field: Bodybuilding and Performance Enhancement

Aminoglutethimide has been used by bodybuilders, athletes, and other men for muscle-building and performance- and physique-enhancing purposes . It inhibits the production of estrogens from androgens, which can help to increase muscle mass and strength .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, reactivity, and environmental impact. It also includes appropriate safety measures and first aid procedures .

Future Directions

This involves understanding current research trends related to the compound and predictions about future research directions .

properties

IUPAC Name

(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBVIMPUHSLWNV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318980
Record name (R)-Aminoglutethimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-aminoglutethimide

CAS RN

55511-44-9
Record name (R)-Aminoglutethimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55511-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoglutethimide, d-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Aminoglutethimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-Aminoglutethimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOGLUTETHIMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
MJ Bunegar, UC Dyer, GR Evans… - … Process Research & …, 1999 - ACS Publications
The development of a short, safe and enantioselective route for the preparation of (R)-aminoglutethimide is described. The process was designed for economic large-scale manufacture …
Number of citations: 12 pubs.acs.org
N Cesur, TI Apak, HY Aboul-Enein… - Journal of pharmaceutical …, 2002 - Elsevier
Determination of dansyl (AG-DNS) and fluorescamine (AG-F) derivatives of rac-aminoglutethimide in tablet formulation by HPLC has been achieved on a cellulose tris-(3,5-…
Number of citations: 21 www.sciencedirect.com
CS Cheong, SH Lee, YK Jung, IH Jeong - Journal of Molecular Catalysis …, 2003 - Elsevier
Chemo-enzymatic approaches for the synthesis of the family of aromatase inhibitory drug via lipase-catalyzed kinetic resolution of (±)-4-cyano-4-phenyl-1-hexanol (2) as appropriate …
Number of citations: 9 www.sciencedirect.com
O Achmatowicz, I Malinowska, B Szechner, JK Maurin - Tetrahedron, 1997 - Elsevier
Using (R)- or (S)-1-phenylethylamine as a resolving agent, (R)- and (S)-4-cyano-4-(4-nitrophenyl)hexanoic acids have been isolated. Cyclization of each enantiomer, followed by …
Number of citations: 16 www.sciencedirect.com
G Fogliato, G Fronza, C Fuganti… - The Journal of Organic …, 1995 - ACS Publications
Enantiomerically pure forms of chiral/3-hydroxy acid derivatives are important starting materials inorganic synthesis. 1 In this context, we recently reported2 on the bakers’ yeast-…
Number of citations: 21 pubs.acs.org
X Lin, R Gong, J Li, P Li, J Yu, AE Rodrigues - Journal of Chromatography A, 2016 - Elsevier
… Aminoglutethimide is a typical chiral drug with R-aminoglutethimide (R-AG) enantiomer and S-aminoglutethimide (S-AG) enantiomer, respectively. There is the evidence that R-AG …
Number of citations: 18 www.sciencedirect.com
LMH Koymans, H Moereels, HV Bossche - The Journal of steroid …, 1995 - Elsevier
… (--)-Rvorozole, (--)-S-fadrozole, R-liarozole and (--)-R-aminoglutethimide. It is found that (+)-Svorozole, (--)-S-fadrozole and R-liarozole bind … The weak activity of (-)-R-aminoglutethimide …
Number of citations: 58 www.sciencedirect.com
Z Chilmonczyk, H Ksycińska, J Cybulski - Archiv der Pharmazie, 1995 - Wiley Online Library
Direct chiral separation of aminoglutethimide (1), an anticancer agent, and its major metabolite — acetylaminoglutethimide (2), on tris(3,5‐dimethylphenyl‐carbamoyl)cellulose working …
Number of citations: 2 onlinelibrary.wiley.com
P Kadhirvel, M Azenha, E Schillinger… - … of Chromatography A, 2014 - Elsevier
… Straightforward crushing and sieving bulk polymeric R-aminoglutethimide-imprinted materials were prepared by classical free radical polymerization, whereas nano thin walled grafted …
Number of citations: 12 www.sciencedirect.com
HY Aboul-Enein, MR Islam - Journal of chromatographic science, 1990 - academic.oup.com
Glutethimide (2-ethyl-2-phenylglutarimide) enantiomers and their corresponding 4-hydroxyglutethimide metabolites (RS and RR) are separated using newly developed commercially …
Number of citations: 25 academic.oup.com

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